6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
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Overview
Description
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinazoline moiety: Starting from 4-methylquinazoline, the compound is synthesized through a series of reactions including nitration, reduction, and cyclization.
Pyrimidinone formation: The quinazoline derivative is then reacted with appropriate reagents to form the pyrimidinone ring. This step often involves the use of strong bases and high temperatures.
Alkylation: The final step involves the alkylation of the pyrimidinone ring with prop-2-en-1-yl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinazoline N-oxide derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one: Unique due to its specific substitution pattern and potential biological activities.
2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one: Lacks the methyl group at the 6-position, which may affect its activity and properties.
6-methyl-2-[(4-quinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one: Lacks the methyl group on the quinazoline moiety, potentially altering its interactions with molecular targets.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-prop-2-enyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-4-7-13-11(3)19-17(21-15(13)23)22-16-18-10(2)12-8-5-6-9-14(12)20-16/h4-6,8-9H,1,7H2,2-3H3,(H2,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNOTGSAXVTASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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